molecular formula C11H6Cl2N2O2 B141846 2-Benzoyl-4,5-dichloropyridazin-3-one CAS No. 155164-66-2

2-Benzoyl-4,5-dichloropyridazin-3-one

Cat. No. B141846
M. Wt: 269.08 g/mol
InChI Key: LEZZYGSJVQZXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-4,5-dichloropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the pyridazinone class of compounds and is commonly used in the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of 2-Benzoyl-4,5-dichloropyridazin-3-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. It has also been suggested that this compound may have antioxidant properties, which could contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

2-Benzoyl-4,5-dichloropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Benzoyl-4,5-dichloropyridazin-3-one in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-Benzoyl-4,5-dichloropyridazin-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, the synthesis of new derivatives of 2-Benzoyl-4,5-dichloropyridazin-3-one could lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis of 2-Benzoyl-4,5-dichloropyridazin-3-one involves the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and benzoyl hydrazine. This reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate. The reaction yields 2-Benzoyl-4,5-dichloropyridazin-3-one as a yellow crystalline solid.

Scientific Research Applications

2-Benzoyl-4,5-dichloropyridazin-3-one has been extensively studied for its potential applications in various fields of research. It has been used as a precursor in the synthesis of other organic compounds such as pyridazinone derivatives, which have been found to exhibit potent biological activities. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

155164-66-2

Product Name

2-Benzoyl-4,5-dichloropyridazin-3-one

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

2-benzoyl-4,5-dichloropyridazin-3-one

InChI

InChI=1S/C11H6Cl2N2O2/c12-8-6-14-15(11(17)9(8)13)10(16)7-4-2-1-3-5-7/h1-6H

InChI Key

LEZZYGSJVQZXAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl

Other CAS RN

155164-66-2

synonyms

2-benzoyl-4,5-dichloro-pyridazin-3-one

Origin of Product

United States

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